molecular formula C5H12Cl2N4S B1421359 2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine dihydrochloride CAS No. 1269087-56-0

2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine dihydrochloride

Cat. No. B1421359
CAS RN: 1269087-56-0
M. Wt: 231.15 g/mol
InChI Key: MYXFSCFBGUTFNQ-UHFFFAOYSA-N
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Description

The compound “2-((4-Methyl-4H-1,2,4-triazol-3-yl)thio)ethanamine dihydrochloride” is a derivative of 4-methyl-4H-1,2,4-triazole . Triazoles are a group of heterocyclic compounds that contain three nitrogen atoms in their five-membered ring structure . They are known for their wide range of biological activities and are used in medicinal chemistry, drug discovery, agrochemicals, and material sciences .


Synthesis Analysis

The synthesis of similar triazole derivatives often involves multi-step chemical modifications . For instance, the synthesis of a related compound, 4-methyl-4H-1,2,4-triazole, involves the reaction of 1-amino-3-nitro-1H-1,2,4-triazole with 2,2,2-trifluoro-N-(4-nitrosofurazan-3-yl)acetamide .

Scientific Research Applications

Anticancer Agent Development

1,2,4-Triazole derivatives, including the structure of 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride , have been synthesized and evaluated for their potential as anticancer agents . These compounds can interact with various cancer cell lines, showing promising cytotoxic activity. The ability to form hydrogen bonds with different targets improves pharmacokinetics and pharmacological properties, making them suitable candidates for drug development.

Antimicrobial Activity

Compounds with a 1,2,4-triazole nucleus have shown good antimicrobial activities . The thiolated triazole structure of the compound suggests it could be effective against a range of microorganisms, potentially leading to new antimicrobial drugs.

Analgesic and Anti-inflammatory Applications

Thiazole and triazole derivatives have been reported to exhibit significant analgesic and anti-inflammatory activities . The compound’s structural features may contribute to its interaction with biological targets involved in pain and inflammation pathways.

Antifungal and Antiviral Research

The triazole ring is a common feature in many antifungal and antiviral agents . The subject compound could be part of studies aiming to develop new treatments for fungal and viral infections, given its structural similarity to known active molecules.

Neuroprotective Studies

Thiazole derivatives, which are structurally related to triazoles, have been found to have neuroprotective effects . This suggests that 2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride could be explored for potential benefits in neurodegenerative diseases.

Chemical Reaction Accelerators

The triazole ring is known for its role in chemical synthesis as a catalyst or a reaction accelerator . This compound could be investigated for its utility in enhancing the rate or selectivity of chemical reactions in various synthetic processes.

Future Directions

The future directions for this compound could involve further studies to elucidate its synthesis, chemical properties, and potential biological activities. Given the wide range of applications of triazole derivatives, this compound could be of interest in various fields such as medicinal chemistry, drug discovery, and material science .

properties

IUPAC Name

2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N4S.2ClH/c1-9-4-7-8-5(9)10-3-2-6;;/h4H,2-3,6H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYXFSCFBGUTFNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCCN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]ethanamine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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